molecular formula C7H5ClFIO B14034589 4-Chloro-2-fluoro-6-iodoanisole

4-Chloro-2-fluoro-6-iodoanisole

Cat. No.: B14034589
M. Wt: 286.47 g/mol
InChI Key: UFAFICUUCILRGN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodoanisole is an organic compound with the molecular formula C7H5ClFIO It is a halogenated anisole derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-6-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group (-OCH3) to the benzene ring, often achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-Chloro-2-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Chloro-2-fluoro-6-iodoanisole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization and derivatization.

    Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. The compound’s structure can be modified to create molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodoanisole depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

4-Chloro-2-fluoro-6-iodoanisole can be compared with other halogenated anisole derivatives, such as:

  • 4-Bromo-2-fluoro-6-iodoanisole
  • 4-Chloro-2-fluoro-6-bromoanisole
  • 4-Chloro-2-fluoro-6-iodophenol

These compounds share similar structural features but differ in the type and position of halogen atoms. The presence of different halogens can influence the compound’s reactivity, stability, and potential applications. This compound is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

5-chloro-1-fluoro-3-iodo-2-methoxybenzene

InChI

InChI=1S/C7H5ClFIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

UFAFICUUCILRGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

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